C. I. Pigment Red 62
Description
Historical Trajectories and Milestones in Azo Pigment Research
The history of synthetic colorants, including azo pigments, is closely linked to the development of the chemical industry in the mid-19th century. The first scientific synthesis of a synthetic dye, picric acid, occurred during this period. wikipedia.org A significant milestone was the diazotization reaction, first achieved by Johann Peter Griess in 1858, which produces the characteristic azo group (-N=N-) fundamental to this class of colorants. mdpi.com Early azo dyes, such as Aniline Yellow (1862), Bismarck Brown (1863), and Chrysoidine (1875), were quickly developed and marketed. mdpi.com
The late 19th century saw a rapid expansion in the variety and scale of synthetic colorant manufacturing, particularly in Germany. wikipedia.org Between 1877 and 1887, a large number of German patents for azo dyes were filed, leading to many new dyes entering the market. wikipedia.org By the time of the First World War, azo dyes constituted the largest class of dyes sold globally. wikipedia.org The development of water-insoluble organic pigments, not containing acidic or basic groups, marked another important step, with Para-red, an azo-naphthol, patented in 1885 as the first of this type. wikipedia.org Later developments included the synthesis of azo pigment lakes, with Lithol Red (C.I. Pigment Red 49) introduced in 1899 and Lithol Rubine (C.I. Pigment Red 57:1) shortly thereafter, the latter remaining a significant organic pigment today. colour-index.com These historical trajectories highlight the continuous innovation and increasing chemical complexity within azo pigment research, laying the groundwork for compounds like C.I. Pigment Red 62.
Classification and Chemical Taxonomy within Organic Pigment Systems
Pigments are substances used for coloring materials that retain a crystal or particulate structure throughout the coloration process and are typically insoluble in the media in which they are used. additivesforpolymer.com They are distinct from dyes, which are soluble organic substances that impart color by selective light absorption and lose their crystal structure during application. additivesforpolymer.com
Organic pigments, characterized by carbon chains and rings, represent a major category of colorants. slideshare.net Within the organic pigment classification, azo pigments form a principal group, distinguished by the presence of at least one azo group (-N=N-) in their chemical structure. slideshare.netranbarr.comvdmi.de Azo pigments cover a broad spectrum of colors, including yellow, orange, red, violet, and brown shades. vdmi.de They are further categorized based on the number of azo groups (e.g., monoazo, disazo) or the structural characteristics of their diazo and coupling components, leading to subcategories such as monoazo yellow, diazo compounds, naphthol, naphthol AS, azo lake, benzimidazolone, bisazo condensation, and metal complexes. additivesforpolymer.com
C.I. Pigment Red 62 is specifically classified under the international Color Index (C.I.) system. The Color Index is a widely recognized method for classifying pigments and dyes based on their chemical structure and coloristic properties. additivesforpolymer.comadditivesforpolymer.com Pigments are assigned a C.I. Generic Name (e.g., C.I. Pigment Red) and a C.I. Constitution Number. additivesforpolymer.com C.I. Pigment Red 62 is identified with the C.I. Constitution Number 23295. artiscreation.comartiscreation.com Chemically, it is described as a synthetic organic monoazo barium salt, specifically a barium lake of m-tolidine coupled with 2-naphthol. artiscreation.comartiscreation.com This places C.I. Pigment Red 62 firmly within the monoazo pigment subgroup and the broader azo pigment class.
Scholarly Significance and Research Impetus for C.I. Pigment Red 62 Investigations
The scholarly significance of C.I. Pigment Red 62, like other organic pigments, stems from the need to understand and control their synthesis, crystal structure, particle morphology, and interactions with various application media to achieve desired color performance and fastness properties. Research in this area is driven by the widespread use of organic pigments in inks, paints, plastics, and other polymeric materials. additivesforpolymer.comranbarr.comdhrchemicals.com
While specific detailed research findings solely focused on C.I. Pigment Red 62 were not extensively available in the search results, the broader research impetus for investigating pigments within its class (monoazo barium lakes) can be inferred from studies on related pigments like C.I. Pigment Red 57:1. Research on C.I. Pigment Red 57:1, for example, has explored the effect of parameters like the salt milling process on crystal size, morphology, and color characteristics. koreascience.krkci.go.kr These studies highlight the importance of solid-state properties in determining a pigment's performance. Factors such as particle size, primary particle morphology, and secondary aggregation features are critical for pigment quality. koreascience.krkci.go.kr Investigations into synthesis conditions have revealed their impact on crystal size and quality, influencing the resulting color shade. koreascience.krkci.go.kr
The academic impetus for studying pigments like C.I. Pigment Red 62 also lies in understanding the relationship between their chemical structure, crystal form, and application properties such as lightfastness, weatherfastness, and solvent resistance. slideshare.net While C.I. Pigment Red 62 is described as having a dark bluish-red color and moderate lightfastness (rated as II), further research could delve into the specific factors influencing these properties at a molecular and supramolecular level. artiscreation.comartiscreation.com The study of pigment polymorphism, where a single chemical compound can exist in different crystal modifications with varying color properties, is also a relevant area of research for azo pigment lakes. sdc.org.uk Although specific polymorphic forms for C.I. Pigment Red 62 were not detailed, research on related pigments indicates that different crystal modifications can lead to notable differences in color strength and shade. sdc.org.uk
Data Tables
Based on the available information, a data table summarizing the key classification details of C.I. Pigment Red 62 can be presented:
| Property | Value | Source |
| C.I. Generic Name | Pigment Red 62 | artiscreation.comartiscreation.com |
| C.I. Constitution No. | 23295 | artiscreation.comartiscreation.com |
| Chemical Class | Monoazo Barium Salt (Azo Pigment Lake) | artiscreation.comartiscreation.com |
| Chemical Description | Barium lake of m-tolidine coupled with 2-naphthol | artiscreation.comartiscreation.com |
| Color Shade | Dark bluish red | artiscreation.comartiscreation.com |
| Opacity (Scale 1-4) | 4 (Transparent) | artiscreation.comartiscreation.com |
| Light Fastness | II (Moderate) | artiscreation.com |
Detailed Research Findings
While detailed research findings specifically on C.I. Pigment Red 62 were limited in the search results, the research on related azo pigments provides insights into the types of investigations relevant to this compound. For instance, studies on C.I. Pigment Red 57:1 have shown that the salt milling process can lead to a significant reduction in particle size and enhanced crystallite size. koreascience.krkci.go.kr This process was observed to influence the color of the pigment, resulting in a brighter and more blue-toned red. koreascience.krkci.go.kr Furthermore, synthesis conditions, such as the concentration of HCl and CaCl₂, were found to affect crystal size, quality, and ultimately the resulting color shade after milling. koreascience.krkci.go.kr Higher HCl concentrations promoted larger, higher-quality crystals leading to bluer-red pigments, while increased CaCl₂ concentration resulted in more amorphous crystals and darker-red pigments. koreascience.krkci.go.kr These findings underscore the critical link between synthesis parameters, solid-state properties, and the coloristic performance of azo lake pigments, which is directly relevant to the academic study of C.I. Pigment Red 62.
Properties
CAS No. |
109823-18-9 |
|---|---|
Molecular Formula |
C11H14N2S |
Synonyms |
C. I. Pigment Red 62 |
Origin of Product |
United States |
Advanced Synthetic Strategies and Mechanistic Elucidation of C.i. Pigment Red 62
Detailed Reaction Pathways and Kinetic Analysis
The production of C.I. Pigment Red 62 primarily relies on the well-established principles of azo pigment synthesis, involving diazotization and subsequent coupling reactions vulcanchem.comnih.gov.
Diazotization Chemistry and Coupling Mechanisms in Azo Pigment Synthesis
Azo pigments are characterized by the presence of one or more azo groups (-N=N-) linking aromatic rings vulcanchem.comekb.eg. The synthesis of azo dyes, including pigments, typically involves a two-step reaction: the diazotization of a primary aromatic amine and the coupling of the resulting diazonium salt with an electron-rich nucleophile, such as an amine or a hydroxyl compound nih.gov.
Diazotization involves the reaction of a primary aromatic amine with nitrous acid (generated in situ from sodium nitrite (B80452) and an acid) to form a diazonium salt nih.govekb.eg. Diazonium salts are generally unstable, particularly when dry, and are typically synthesized at low temperatures (around 0-5 °C) in an acidic medium to minimize decomposition and are used immediately in the subsequent coupling reaction ekb.eg.
The coupling reaction involves the electrophilic attack of the diazonium cation on an activated aromatic ring of the coupling component nih.gov. This reaction typically occurs under specific pH conditions depending on the nature of the coupling component (e.g., alkaline conditions for naphthols) nih.govkci.go.kr. The formation of the azo linkage (-N=N-) creates the chromophore responsible for the pigment's color vulcanchem.com.
For C.I. Pigment Red 62, the synthesis involves the double diazotization of 4-(4-Amino-2-methylphenyl)-3-methylbenzenamine followed by coupling with two equivalents of 3-Hydroxynaphthalene-2,7-disulfonic acid vulcanchem.comdyestuffintermediates.com. The double diazotization indicates the presence of two primary amino groups on the diamine precursor that are converted to diazonium salts. The subsequent coupling with two molecules of the naphthol derivative leads to the formation of the double azo structure characteristic of C.I. Pigment Red 62 vulcanchem.comdyestuffintermediates.com.
Role of Reaction Conditions in C.I. Pigment Red 62 Formation Kinetics
The kinetics of azo pigment formation, including C.I. Pigment Red 62, are significantly influenced by reaction conditions such as temperature, pH, reactant concentrations, and mixing efficiency. Controlling these parameters is crucial for achieving the desired yield, purity, and particle characteristics of the pigment vulcanchem.com.
Temperature plays a critical role, particularly during the diazotization step, where low temperatures are necessary to maintain the stability of the diazonium salt ekb.eg. The coupling reaction rate is also temperature-dependent, and optimizing the temperature profile can influence the rate of crystal nucleation and growth, thereby affecting particle size and morphology mdpi.com.
The pH of the reaction medium is another critical factor, as it affects the solubility and reactivity of the diazonium salt and the coupling component kci.go.kr. The coupling reaction typically proceeds optimally within a specific pH range that ensures the coupling component is in its reactive form (e.g., phenoxide or enolate) kci.go.kr. Deviations from the optimal pH can lead to side reactions or incomplete coupling, impacting the yield and purity of the pigment.
Reactant concentration and the rate of addition of reactants can influence the nucleation and growth kinetics of the pigment particles mdpi.com. High local concentrations can lead to rapid nucleation and the formation of smaller particles, while slower addition rates can favor crystal growth and larger particles mdpi.com.
Mixing efficiency is also important for ensuring homogeneous reaction conditions and preventing localized concentration gradients that can lead to variations in particle size and morphology.
Stereochemical Control and Regioselectivity in Synthesis
While the primary structure of C.I. Pigment Red 62 is defined by the specific coupling of the diazotized amine with the naphthol derivative, stereochemical control and regioselectivity are inherent aspects of the azo coupling reaction. The coupling reaction is an electrophilic aromatic substitution where the diazonium cation attacks the most electron-rich position of the coupling component nih.gov.
In the case of coupling with 3-Hydroxynaphthalene-2,7-disulfonic acid, the regioselectivity is directed to the position ortho or para to the activating hydroxyl group, typically the position ortho to the hydroxyl group in the absence of steric hindrance. The double coupling with two molecules of this coupling component implies specific reactive sites on both the diazotized diamine and the naphthol derivative.
Stereochemical considerations in azo pigment synthesis often relate to the tautomerism of the azo group, which can exist in azo-enol or hydrazone-keto forms researchgate.net. For many β-naphthol-based azo pigments, the hydrazone-keto tautomer is the predominant form in the solid state, influencing the crystal structure and properties of the pigment researchgate.net. While specific details regarding the tautomeric form of C.I. Pigment Red 62 were not extensively found, this tautomerism is a general phenomenon in this class of compounds and can impact the final pigment characteristics.
Post-Synthetic Processing and Crystal Engineering for Tailored Morphologies
Following the chemical synthesis, post-synthetic processing steps are crucial for developing the final pigmentary properties of C.I. Pigment Red 62. These processes aim to control and optimize the pigment's particle size, shape, crystal structure, and surface characteristics, which directly impact its application performance, such as color strength, transparency, gloss, and dispersibility kci.go.krsdc.org.uksdc.org.uk.
Influence of Solvent Systems on C.I. Pigment Red 62 Particle Formation
Solvent systems play a critical role during both the synthesis and post-synthetic processing of organic pigments, influencing particle formation, crystal growth, and the resulting morphology google.comscribd.com. The solubility of the pigment in the reaction medium and during subsequent processing steps affects the nucleation and growth rates of the crystals sdc.org.uk.
In the synthesis of azo pigments, the coupling reaction is often carried out in aqueous media, sometimes with the addition of organic co-solvents to control solubility and facilitate the reaction mdpi.com. The choice of solvent system can influence the supersaturation level, which in turn affects the rate of nucleation and crystal growth mdpi.com.
During post-synthetic processing, techniques such as solvent treatment or recrystallization are employed to modify the crystal form and particle size sdc.org.uk. The polarity and other properties of the solvent can influence the interactions between pigment molecules and the solvent, thereby affecting crystal growth and the resulting particle morphology google.comscribd.com. For example, using different solvent systems during crystallization can lead to different crystal habits or even different polymorphic forms of the pigment sdc.org.uk.
While specific data on the influence of various solvent systems on C.I. Pigment Red 62 particle formation was not extensively detailed in the search results, general principles from organic pigment synthesis and crystal engineering apply. The solvent environment during crystallization and post-treatment significantly impacts the final particle characteristics.
Growth Inhibition and Nucleation Control Strategies
Controlling crystal growth and nucleation is essential for achieving the desired particle size distribution and morphology of C.I. Pigment Red 62. Strategies for growth inhibition and nucleation control are employed during and after synthesis to tailor the pigment's properties sypigment.comqualicer.org.
Nucleation is the initial step in crystallization, where new crystal centers are formed nih.gov. The rate of nucleation is influenced by factors such as supersaturation, temperature, and the presence of impurities or additives nih.gov. Controlling the nucleation rate can help to control the number of crystals formed, which in turn affects the final particle size mdpi.com. Rapid nucleation typically leads to a larger number of smaller crystals, while slower nucleation favors the growth of larger crystals mdpi.com.
Crystal growth involves the addition of molecules to the surface of existing crystals researchgate.net. The rate of crystal growth is influenced by factors such as supersaturation, temperature, solvent properties, and the presence of growth inhibitors researchgate.net. Growth inhibitors are substances that adsorb onto specific crystal faces, slowing down or preventing growth in certain directions, thereby modifying the crystal habit ugr.es.
Additives, such as surfactants or polymers, are often used during pigment synthesis and processing to control nucleation and crystal growth ru.nlnih.gov. These additives can influence the interfacial tension between the crystal and the surrounding medium, affect the solubility of the pigment, or block active growth sites on the crystal surface nih.govugr.es. For instance, some additives can promote the formation of smaller particles by increasing the nucleation rate or inhibiting crystal growth mdpi.com.
Techniques like rapid precipitation, controlled cooling, or the use of confined reaction spaces (e.g., microemulsions) can also be employed to influence nucleation and growth kinetics and achieve specific particle morphologies mdpi.com. For example, confined crystallization in emulsion droplets has been shown to affect crystal nucleation and growth, leading to smaller and more uniformly sized pigment particles mdpi.com.
Post-synthetic treatments, such as milling or grinding, are also used to reduce particle size and modify morphology, although these are physical processes rather than chemical control of growth and nucleation during formation kci.go.kr. However, the initial crystal size and morphology established during synthesis and controlled by nucleation and growth strategies significantly impact the effectiveness of these downstream processes kci.go.kr.
The conversion of C.I. Pigment Red 62 to its barium salt form is a post-synthetic step that also influences the final pigment properties vulcanchem.com. This salt formation can affect the crystal structure and particle characteristics, contributing to enhanced stability and performance vulcanchem.com.
Polymorphism and Crystallographic Studies of C.I. Pigment Red 62
Identification of Polymorphic Forms through X-Ray Diffraction Techniques
X-ray Diffraction (XRD), particularly X-ray Powder Diffraction (XRPD), is the primary experimental technique for identifying and characterizing the polymorphic forms of organic pigments. Each crystalline form of a compound produces a unique X-ray diffraction pattern, which acts as a fingerprint for that specific polymorph. By comparing the diffraction patterns of different samples of the same pigment, researchers can determine if different polymorphic forms are present.
Theoretical Prediction of Crystal Structures
Theoretical prediction of crystal structures (CSP) is a computational approach used to explore the potential solid forms of a compound. Methods based on lattice energy minimisation aim to identify all possible crystal packing arrangements of a molecule and rank them according to their calculated lattice energy. This approach can complement experimental studies, particularly when certain polymorphic forms are difficult to obtain experimentally.
CSP procedures typically involve generating a large number of hypothetical crystal structures based on the known molecular structure and then optimizing these structures using computational methods. The predicted structures can then be compared with experimental data, such as XRPD patterns, to validate the predictions and potentially identify new polymorphs. While CSP has been applied to various organic molecules, including some pigments, specific theoretical predictions for the crystal structures of C.I. Pigment Red 62 polymorphs were not found in the consulted literature.
Phase Transformation Kinetics and Stability of Polymorphs
The study of phase transformation kinetics and the relative stability of different polymorphs is crucial for understanding the behavior of pigments during processing and in their final application. Polymorphs can undergo transformations from a less stable form to a more stable form under certain conditions, such as changes in temperature, solvent exposure, or mechanical stress. These transformations can lead to undesirable changes in pigment properties, including color and transparency.
Advanced Spectroscopic and Chromatographic Methodologies for C.i. Pigment Red 62 Characterization
High-Resolution Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods provide invaluable information about the structural features and electronic properties of organic pigments. Techniques such as Nuclear Magnetic Resonance (NMR), Vibrational Spectroscopy (FTIR and Raman), and Ultraviolet-Visible (UV-Vis) Spectroscopy are routinely employed for the elucidation of their chemical constitution.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture
NMR spectroscopy is a powerful tool for determining the molecular structure of organic compounds by analyzing the magnetic properties of atomic nuclei, particularly 1H and 13C. Both solution-state and solid-state NMR techniques, such as Cross-Polarisation Magic Angle Spinning (CP/MAS) 13C NMR, have been utilized to resolve the electronic structure of organic pigments, especially when solution NMR is not applicable due to low solubility. These methods can provide detailed insights into the connectivity of atoms and the arrangement of functional groups within the pigment molecule. For azo pigments, which include C.I. Pigment Red 62, NMR has been used to elucidate the nature of tautomeric forms, such as hydroxyazo and keto-hydrazone forms. While general applications to azo pigments are documented, specific detailed NMR spectral data for C.I. Pigment Red 62 were not available in the consulted sources. Studies on other red pigments have successfully employed 1H and 13C NMR for structural characterization.
Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides complementary information about the functional groups and molecular vibrations within a pigment structure. These techniques are particularly useful for identifying the characteristic bonds and groups present in organic pigments. Raman spectroscopy, being a non-destructive technique, is well-suited for the analysis of pigments, even in complex matrices or historical samples. For azo pigments, Raman spectra can exhibit characteristic bands attributed to vibrations of aromatic rings and the azo (N=N) group. FTIR spectroscopy can also be used to identify functional groups and study degradation. C.I. Pigment Red 62 is listed as having a Raman spectrum in spectral databases, indicating the applicability of this technique for its identification and characterization. While the general utility of FTIR and Raman for azo pigments is established, specific detailed spectral data (e.g., peak positions and assignments) for C.I. Pigment Red 62 were not found in the provided search results.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy is used to study the electronic transitions within a molecule that are responsible for its color. Organic pigments absorb light in the visible region of the electromagnetic spectrum, and the wavelengths of maximum absorption (λmax) are directly related to their observed color. UV-Vis measurements are typically performed in solution, although solid-state methods are also employed. The absorption spectrum can be influenced by factors such as the pigment's crystal structure and its dispersion in a matrix. Changes in the absorption spectrum, such as shifts in λmax and alterations in band shape, are important for understanding the coloristic properties of pigments. C.I. Pigment Red 62 is described as a brilliant blue light red wikipedia.org, a color that arises from its specific electronic transitions observable by UV-Vis spectroscopy. While the principle of UV-Vis spectroscopy is fundamental to pigment color, detailed UV-Vis spectral data for C.I. Pigment Red 62 was not specifically provided in the search results.
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) is an essential technique for determining the molecular mass of a compound and obtaining structural information through the analysis of its fragmentation pattern. Advanced MS techniques offer high sensitivity and specificity for the characterization of organic pigments and dyes.
High-Resolution Mass Spectrometry (HRMS) Approaches
High-Resolution Mass Spectrometry (HRMS) provides accurate mass measurements, often to within a few parts per million (ppm), which allows for the determination of the elemental composition of a compound. This is particularly valuable for confirming the molecular formula of a pigment like C.I. Pigment Red 62 (C34H26N4O14S4) wikipedia.org. HRMS techniques, such as those utilizing Orbitrap analyzers, offer high mass resolution and accuracy, enabling the confident identification of analytes. They can be used in both targeted and non-targeted analysis workflows. LC-HRMS, coupling liquid chromatography with HRMS, is a powerful approach for separating and identifying complex mixtures of coloring agents.
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation
Tandem Mass Spectrometry (MS/MS), also known as MS2, involves the fragmentation of selected precursor ions and the detection of the resulting fragment ions. The pattern of fragmentation is characteristic of the compound's structure and can be used for unambiguous identification and structural confirmation. By analyzing the mass-to-charge ratio (m/z) of the fragment ions, researchers can deduce information about the functional groups and substructures present in the original molecule. LC-MS/MS is widely used for the identification and quantification of various organic compounds, including pigments and dyes. While specific MS/MS fragmentation data for C.I. Pigment Red 62 was not detailed in the provided search results, MS/MS is a standard technique for the structural elucidation of organic molecules, including azo pigments. For example, MS2 data for C.I. Pigment Red 22, another red pigment, is available in spectral databases, showing precursor and fragment ions. The molecular weight of C.I. Pigment Red 62 is 842.85 wikipedia.org, which would be the basis for MS analysis.
X-Ray Diffraction (XRD) and Electron Microscopy for Solid-State Characterization
Solid-state characterization techniques such as X-Ray Diffraction (XRD) and electron microscopy provide crucial insights into the crystalline nature, phase composition, and physical morphology of pigments like C.I. Pigment Red 62. Dyes and pigments with definite crystalline structures can be identified by techniques such as X-ray diffraction nih.gov.
Single Crystal X-Ray Diffraction (SC-XRD) for Unit Cell Determination
Powder X-Ray Diffraction (PXRD) for Bulk Crystalline Phases
Powder X-Ray Diffraction (PXRD) is employed to identify the crystalline phases present in a polycrystalline material and to determine parameters such as crystal structure, crystallite size, and preferred orientation. It is particularly useful for analyzing powdered pigments which are typically microcrystalline. XRD patterns can be used to identify dyes with definite crystalline structures nih.gov. Although C.I. Pigment Red 62 is known to have a crystalline structure, specific PXRD patterns or detailed data for the bulk crystalline phases of C.I. Pigment Red 62 were not found in the provided search results.
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) for Microstructure and Particle Morphology
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are essential tools for visualizing the surface morphology, particle size distribution, and internal microstructure of pigment particles. SEM provides high-resolution images of the particle surface, while TEM can reveal details about the internal structure and crystallinity of individual particles. These techniques are vital for understanding how particle characteristics influence pigment performance, such as dispersibility, tinting strength, and opacity. While electron microscopy is routinely applied in pigment characterization, specific studies detailing the microstructure and particle morphology of C.I. Pigment Red 62 using SEM and TEM were not identified in the reviewed literature.
Chromatographic Separation Techniques for Purity Assessment and Impurity Profiling
Chromatographic techniques are indispensable for assessing the purity of C.I. Pigment Red 62 and profiling potential impurities or subsidiary dyes that may be present. Paper chromatography has been mentioned as a method for separating and analyzing subsidiary dyes in coloring matters nih.gov.
High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantitative analysis of components in a mixture. For pigments like C.I. Pigment Red 62, HPLC can be employed to determine the concentration of the main pigment component and to quantify the levels of related impurities or by-products from the synthesis process. While HPLC is a standard method for the quantitative analysis of dyes and pigments, specific HPLC methods, conditions, or quantitative analysis results for C.I. Pigment Red 62 were not detailed in the consulted sources.
Degradation Mechanisms and Stability of C.i. Pigment Red 62 Under Environmental Stressors
Photochemical Degradation Pathways and Reaction Intermediates
Photochemical degradation, or photolysis, is a significant pathway for the breakdown of organic pigments when exposed to light, particularly UV radiation. The high energy of UV light can cleave chemical bonds within the pigment molecule, leading to fragmentation and loss of chromophoric properties sustainability-directory.com.
Role of Light Spectrum and Intensity in Photodegradation Kinetics
The rate of photodegradation is directly influenced by the characteristics of the light source, including its spectrum and intensity. Higher degradation rates have been observed under illumination with wavelengths near the main absorbance band of red pigments researchgate.net. Increasing light intensity generally leads to a higher rate of reaction because more photons are available to interact with the pigment molecules, increasing the number of active species involved in the degradation process arcjournals.org. The relationship between light intensity and degradation rate can be linear at low intensities, while at higher intensities, it may follow a square root dependency rsc.org.
The presence of light-absorbing structures within the pigment or the surrounding matrix, such as aromatic and carbonyl groups, can initiate photodegradation when exposed to UV radiation above 290 nm researchgate.net.
Photosensitized Oxidation and Radical Generation Mechanisms
Photosensitized oxidation is a process where a photosensitizer molecule absorbs light and transfers the absorbed energy to other molecules, leading to chemical reactions. In the context of pigment degradation, excited photosensitizers can interact with oxygen to form reactive oxygen species (ROS), such as singlet oxygen () and superoxide (B77818) radicals (), which are highly reactive and can attack the pigment structure mdpi.com, nih.gov, frontiersin.org.
There are two main types of photosensitized oxidation mechanisms:
Type I: The excited photosensitizer interacts with a substrate molecule (in this case, the pigment or components in the surrounding matrix), transferring an electron and generating radical species mdpi.com, nih.gov. These radicals can then participate in further reactions, leading to pigment degradation.
Type II: The excited photosensitizer transfers energy directly to molecular oxygen (), producing highly reactive singlet oxygen () mdpi.com, nih.gov. Singlet oxygen can then react with the pigment molecule, causing oxidation and degradation sustainability-directory.com.
Both mechanisms can contribute to the breakdown of azo pigments. The generation of ROS, particularly singlet oxygen and hydroxyl radicals, can lead to the oxidative cleavage of bonds within the pigment molecule, resulting in fragmentation and loss of color sustainability-directory.com.
Identification and Characterization of Photodegradation Byproducts
The photodegradation of organic pigments results in the formation of various byproducts. Identifying and characterizing these byproducts is crucial for understanding the degradation pathways. Studies on related red azo pigments, such as Pigment Red 48:2 and Pigment Red 53:1, have identified phthalic derivatives and phthalates as decay products, suggesting similar degradation mechanisms might be involved for β-naphthol pigments mdpi.com. Analytical techniques such as LC-QTOFMS and electrochemistry have been used to monitor the photodegradation of other red pigments and identify degradation products researchgate.net, acs.org. For instance, in the photodegradation of Eosin-Y, oxidative processes leading to the breakdown of the structure and total discoloration were observed in the presence of oxygen, while debromination occurred under anoxic conditions researchgate.net.
Techniques like UV-Vis spectrophotometry can monitor the decrease in the characteristic absorption peak of the pigment over time as it degrades researchgate.net, mdpi.com. The linearity of plots derived from these measurements can indicate the kinetics of the photodegradation process, such as following first-order kinetics arcjournals.org, mdpi.com.
Thermal and Oxidative Decomposition Studies
Temperature is another significant factor affecting the stability of pigments. Thermal degradation involves the breakdown of the pigment molecule due to heat. This process can be accelerated by the presence of oxygen.
Thermal Stability Mechanisms of Azo Pigments
Azo pigments, characterized by the presence of the azo linkage , can undergo thermal decomposition. The thermal stability of azo dyes and pigments is influenced by their molecular structure, including the presence and position of substituted groups psu.edu. While the thermal decomposition mechanism is complex, it often involves the heterolytic splitting of azo bonds psu.edu. Studies on various azo dyes have shown that they can decompose in multiple stages psu.edu. The thermal stability can also be affected by factors such as structural rigidity, tautomerism, hydrogen bonding interactions, and spatial hindrance researchgate.net.
For C.I. Pigment Red 62 specifically, it is reported to maintain stability up to 150°C, with degradation potentially occurring above this temperature vulcanchem.com. The thermal decomposition of azo dyes can lead to the loss of the azo group as nitrogen gas and the formation of aromatic free radicals researchgate.net. Electron-withdrawing groups can enhance the dissociation of the phenyl-nitrogen bond, while electron-donating groups can inhibit it researchgate.net.
Data on the thermal decomposition stages and corresponding temperature ranges for specific azo dyes highlight the variability in their thermal behavior based on structure.
| Dye Structure | Decomposition Stages (°C) | Endothermic Peak (°C) | Exothermic Peaks (°C) |
| Dye I (without substituents) | 50-140, 317-364, 484-569 | 63 | 341, 540 |
| Dye V (2-isopropyl-5-methylphenol derivative) | 237-362 | - | 237 |
Table 1: Thermal Decomposition Characteristics of Example Azo Dyes psu.edu
Analysis of Gaseous and Solid Decomposition Products
Information specifically detailing the gaseous and solid decomposition products of C.I. Pigment Red 62 under various environmental stressors is limited in the provided search results. However, general principles regarding the thermal decomposition of pigments and the degradation of azo compounds can be considered.
Thermogravimetric analysis (TGA) is a common method used to evaluate the thermal stability of pigments by measuring mass changes during heating nbchao.com. This technique can help determine thermal decomposition temperatures and assess thermal stability nbchao.com. Further analysis of the pyrolysis products can be conducted using techniques such as gas chromatography-mass spectrometry (GC-MS) nbchao.com. While these methods are generally applicable to pigments, specific data for C.I. Pigment Red 62 decomposition products were not found.
Azo colorants, in general, can degrade under different conditions, primarily through the cleavage of the azo bond (-N=N-) mst.dk. This reductive cleavage is considered the most labile portion of an azo colorant mst.dk. Degradation of azo colorants can lead to the generation of aromatic amines mst.dkindustrialchemicals.gov.au.
Chemical and Biological Transformation in Aquatic and Soil Systems
The environmental fate and behavior of pigments, including their transformation in aquatic and soil systems, are influenced by their physical and chemical properties, such as solubility and particle size canada.ca. Pigments, being generally insoluble or having very low solubility in water, are expected to primarily reside in soil and sediments in the environment canada.ca.
Hydrolytic Stability and Acid/Base Catalyzed Reactions
C.I. Pigment Red 62 is reported to show good resistance to acidic conditions but poor resistance to alkaline environments vulcanchem.com. This suggests that hydrolytic stability is influenced by pH, with alkaline conditions being more conducive to its transformation. While specific details on the mechanisms of acid or base catalyzed reactions for C.I. Pigment Red 62 were not extensively found, acid-base properties are known to influence catalytic reactions in various systems researchgate.net.
Microbial and Enzymatic Biodegradation Pathways
Microbial degradation is a significant pathway for the transformation of azo dyes in the environment mdpi.comfrontiersin.org. Azo dyes can be degraded by various microorganisms, including bacteria, fungi, yeasts, and algae mdpi.com. Enzymatic pathways, particularly those involving oxidoreductases like laccases, peroxidases, and azoreductases, play a crucial role in breaking down or modifying complex dye molecules mdpi.comfrontiersin.orgresearchgate.net.
The reductive cleavage of the azo bond (-N=N-) by azoreductase enzymes is a predominant initial step in the biodegradation of azo dyes, particularly under anaerobic conditions mdpi.comresearchgate.netsdc.org.ukaucegypt.edu. This process can lead to the formation of aromatic amines mst.dkaucegypt.edu. Some bacteria possess the ability to degrade azo dyes under both aerobic and anaerobic conditions nih.gov. Following the reductive cleavage, the resulting aromatic amines can be further degraded aerobically by bacteria nih.gov.
While specific studies on the microbial and enzymatic biodegradation pathways of C.I. Pigment Red 62 were not detailed in the search results, the general mechanisms for azo pigment biodegradation are relevant. Studies on other azo pigments and dyes indicate the involvement of various enzymes and microbial consortia in their transformation mdpi.comfrontiersin.orgresearchgate.netnih.gov.
Abiotic Transformation Processes in Natural Waters and Sediments
Abiotic transformation processes in natural waters and sediments can include hydrolysis (as discussed in 4.3.1) and phototransformation. Photolytic degradation of dyes can occur through mechanisms involving the generation of hydroxyl radicals and electron-hole pair formation mdpi.com. Irradiation, such as sunlight or laser exposure, has been shown to degrade azo colorants mst.dkindustrialchemicals.gov.au.
Given the low solubility and particulate nature of pigments like C.I. Pigment Red 62 canada.ca, their bioavailability for both biotic and abiotic transformations in aquatic systems may be limited, with a greater propensity to reside in sediments canada.ca. However, transformation can still occur, albeit potentially at slower rates compared to more soluble compounds.
Data Table: Environmental Stability Properties
While comprehensive quantitative data for all degradation aspects of C.I. Pigment Red 62 were not available, some stability properties were mentioned:
| Property | Performance/Observation | Source |
| Thermal Stability | Stable up to 150°C; degradation may occur above this temperature. | vulcanchem.com |
| Heat Resistance | Stable to 150°C. | dyestuffintermediates.com |
| Chemical Resistance (Acid) | Good resistance. | vulcanchem.com |
| Chemical Resistance (Alkali) | Poor resistance. | vulcanchem.comdyestuffintermediates.com |
| Light Fastness | Stable performance when exposed to light; good lightfastness. | vulcanchem.comdyestuffintermediates.com |
Interactions of C.i. Pigment Red 62 with Polymeric Matrices and Composite Systems
Interfacial Chemistry and Adhesion Mechanisms at Pigment-Polymer Boundaries
Role of Pigment Surface Chemistry in Polymer Adsorption
The surface chemistry of C.I. Pigment Red 62 particles dictates their interaction with polymer chains. Pigment surfaces can possess various functional groups or surface treatments that influence their affinity for different polymers. Adsorption of polymer chains onto the pigment surface is a primary mechanism governing the compatibility and stability of the dispersion. This adsorption can occur through various forces, including van der Waals forces, hydrogen bonding, acid-base interactions, and in some cases, covalent bonding through surface modification wikipedia.orgatamanchemicals.comnih.govthegoodscentscompany.comwikipedia.org.
The intrinsic molecular chemistry of organic pigment particles, along with their solid-state properties and morphology, significantly determines their surface characteristics and surface energy nih.gov. Higher surface energy particles, often smaller or more amorphous, can present challenges for stable dispersion nih.gov. Surface modification techniques, such as the introduction of functional groups or polymeric chains onto the pigment surface, can alter the surface chemistry and enhance the adsorption of specific polymers or dispersants, thereby improving colloidal stability wikipedia.org. For instance, studies on other pigments like C.I. Pigment Red 122 have shown that modifying the pigment surface with silanes can change the surface free energy and facilitate mixing with polymers tetsutani.co.jp.
Thermodynamics of Pigment-Polymer Interactions
The thermodynamics of pigment-polymer interactions govern the spontaneity and extent of processes like polymer adsorption and wetting. These interactions are related to the surface free energy of the pigment and the polymer, as well as the interfacial tension between them. Favorable thermodynamic interactions, often characterized by a reduction in free energy, promote better wetting of the pigment surface by the polymer matrix and stronger adhesion.
Techniques such as inverse gas chromatography (IGC) can be used to evaluate the surface free energy of pigments and study their interactions with polymers sypigment.com. Studies using IGC on other pigments, such as C.I. Pigment Red 122, have investigated the dispersive component of the surface free energy and its temperature dependence, providing insights into the ease with which molecules can be removed from the surface and indicating the occurrence of preferential interactions in polymer blends sypigment.com. While specific thermodynamic data for C.I. Pigment Red 62 interactions with various polymers were not found in the immediate search results, the principles of surface free energy and preferential interactions studied for similar pigments are applicable to understanding the thermodynamic driving forces in C.I. Pigment Red 62/polymer systems.
Dispersion and Aggregation Phenomena in Polymer Systems
Achieving a uniform and stable dispersion of C.I. Pigment Red 62 within a polymer matrix is critical for optimal color performance, opacity, and mechanical properties. Pigments typically exist as agglomerates in their dry form, which are groupings of primary particles held together by relatively weak forces Current time information in Davidson County, US.. The dispersion process involves wetting the pigment surface, breaking down these agglomerates and aggregates into smaller units (ideally primary particles), and stabilizing the resulting dispersion to prevent re-aggregation Current time information in Davidson County, US.guidechem.comnih.gov.
Influence of Pigment Morphology on Dispersion Stability
The morphology of C.I. Pigment Red 62 particles, including their size, shape, and crystal structure, significantly influences their dispersion behavior and the stability of the dispersion nih.govnih.govthegoodscentscompany.com. Smaller primary particles generally have a higher surface area and surface energy, which can lead to stronger attractive forces and a greater tendency to aggregate nih.gov. The crystal structure and shape of pigment particles can also affect how they pack and interact within the polymer matrix nih.govnih.gov.
Controlling pigment particle size and morphology during synthesis and post-treatment processes, such as milling, is crucial for achieving good dispersibility nih.govthegoodscentscompany.comnih.gov. For instance, studies on C.I. Pigment Red 57:1 have shown that synthesis conditions and salt milling can affect crystal size, morphology, and aggregation features, which are important for ink quality thegoodscentscompany.com. Aggregation can negatively impact color characteristics and increase viscosity, hindering flow during dispersion nih.gov.
Mechanisms of Flocculation and Deflocculation of Pigment Particles
Flocculation is the process where dispersed pigment particles re-aggregate, forming larger structures within the polymer system Current time information in Davidson County, US.nih.gov. This occurs when the attractive forces between particles overcome the repulsive forces that are meant to stabilize the dispersion Current time information in Davidson County, US.guidechem.com. Flocculation can lead to undesirable effects such as reduced color strength, decreased gloss, and altered rheology Current time information in Davidson County, US..
The stability of a pigment dispersion is primarily influenced by electrostatic repulsion and steric hindrance guidechem.com. Electrostatic stability arises from like charges on the pigment particle surfaces, causing them to repel each other. Steric stability is provided by adsorbed polymer layers or dispersants on the pigment surface, which create a physical barrier preventing close contact and aggregation nih.govguidechem.com.
Deflocculation is the process of breaking down flocculates and re-establishing a stable dispersion Current time information in Davidson County, US.. This is typically achieved through the input of mechanical energy during mixing or grinding, along with the use of dispersing agents Current time information in Davidson County, US.nih.gov. Dispersing agents, often polymeric compounds, adsorb onto the pigment surface and provide electrostatic or steric stabilization wikipedia.orgthegoodscentscompany.com. The effectiveness of these agents depends on their chemical structure and their affinity for both the pigment surface and the surrounding polymer medium wikipedia.orgguidechem.comthegoodscentscompany.com.
Impact on Polymer Microstructure and Crystallization Kinetics
The presence of C.I. Pigment Red 62 particles within a semi-crystalline polymer matrix can influence the polymer's microstructure and crystallization kinetics. Pigment particles can act as nucleating agents, providing sites for the heterogeneous nucleation of polymer crystals nih.gov. This can lead to an increased rate of crystallization and a change in the size and morphology of the resulting polymer crystallites (e.g., spherulites) nih.gov.
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| C.I. Pigment Red 62 | 109823-18-9 |
| C.I. Pigment Red 122 | 70423 or 11382230 (Note: Multiple CIDs found, 70423 is for the base compound, 11382230 might be related to a specific form or entry) |
| C.I. Pigment Red 57:1 | 9571018 atamanchemicals.comguidechem.com or 135423095 nih.gov (Note: Multiple CIDs found, 9571018 is common for the calcium salt) |
| C.I. Pigment Blue 15 | 6531516 wikipedia.org or 475701 (Note: Multiple CIDs found, 475701 is for Copper phthalocyanine, which is the base structure) |
Data Table Example (Illustrative - based on general principles, not specific data for PR62 from searches)
While specific quantitative data for C.I. Pigment Red 62 interactions was not extensively found in the search results, the principles discussed can be illustrated conceptually.
| Interaction Type | Description | Influence on System Property | Relevant Factors (General Pigment Behavior) |
| Polymer Adsorption | Attachment of polymer chains to pigment surface. | Dispersion Stability | Pigment surface chemistry, polymer type, presence of functional groups. wikipedia.orgatamanchemicals.comnih.govthegoodscentscompany.comwikipedia.org |
| Interfacial Adhesion | Strength of bonding at pigment-polymer boundary. | Mechanical Properties | Nature of chemical/physical interactions, surface energy match. wikipedia.orgsypigment.com |
| Pigment Aggregation | Formation of clusters of pigment particles. | Color Strength, Rheology | Particle size, morphology, surface forces, lack of stabilization. nih.govCurrent time information in Davidson County, US.nih.gov |
| Polymer Crystallization | Pigment acting as nucleation sites for polymer crystal growth. | Microstructure, Mechanical Properties | Pigment surface properties, dispersion state, particle size. nih.gov |
This table summarizes the types of interactions and their general influence, based on the principles discussed in the search results regarding pigment-polymer systems. Specific quantitative data for C.I. Pigment Red 62 would require dedicated experimental studies.
C.I. Pigment Red 62 as a Nucleating Agent in Polymer Crystallization
While the provided search results specifically mention other pigments like C.I. Pigment Blue 15:4, C.I. Pigment Red 122, and Quinacridone red pigment as acting as nucleating agents in polymers such as Xenoy® blends and polypropylene (B1209903) researchgate.netresearchgate.net, and discuss the general behavior of organic pigments in increasing crystallization rates researchgate.net, direct research findings explicitly detailing C.I. Pigment Red 62's performance as a nucleating agent were not prominently found in the initial search. However, the general principle that organic pigments can act as nucleating agents suggests a potential role for C.I. Pigment Red 62 in this capacity, depending on its specific interaction with a given polymer matrix. Studies on other organic pigments, such as Quinacridone red (Pigment Red 122), have shown them to be effective nucleating agents, sometimes comparable to standard commercial nucleating agents in polypropylene. researchgate.net This suggests that the chemical structure and physical form of organic pigments can facilitate heterogeneous nucleation, providing surfaces upon which polymer crystals can form.
The effectiveness of a nucleating agent can be assessed by its impact on the crystallization temperature and the degree of crystallinity. An increase in crystallization temperature indicates that crystallization is occurring more readily at higher temperatures, which is characteristic of effective nucleation. Increased crystallinity can lead to improved mechanical properties such as tensile strength and flexural strength. dergipark.org.tr
Effects on Polymer Chain Conformation and Orientation
The presence of pigments and other additives in a polymer matrix can influence the conformation and orientation of polymer chains during processing and crystallization. Polymer chain conformation and orientation are crucial factors affecting the final properties of polymeric materials, including mechanical strength, optical properties, and electrical conductivity. acs.orgresearchgate.net
Factors such as the surface properties of the pigment particles, their dispersion within the polymer matrix, and interactions (e.g., hydrogen bonding, Van der Waals forces) between the pigment molecules and the polymer chains can all play a role in affecting polymer conformation and orientation. mdpi.comwikipedia.org Studies using techniques like polarized FTIR spectroscopy have been employed to analyze polymer chain alignment in the presence of additives. acs.org Changes in polymer chain orientation can be detected by observing the polarization of light absorbed or emitted by the polymer. acs.org
The influence of pigments on polymer morphology, including the formation of different crystalline phases and the size and shape of crystallites, is also related to their effect on chain conformation and orientation during the crystallization process. dergipark.org.tr Effective nucleating agents, by promoting the formation of a larger number of smaller crystallites, can indirectly influence the arrangement and orientation of the polymer chains within and between these crystalline structures.
Further detailed research would be required to specifically elucidate how C.I. Pigment Red 62 interacts with various polymer matrices at a molecular level to affect chain conformation and orientation and how these effects translate into macroscopic material properties.
Advanced Functionalization and Nanotechnology Applications of C.i. Pigment Red 62
Synthesis and Characterization of Nanoscale C.I. Pigment Red 62
The synthesis of pigments at the nanoscale is crucial for achieving desired properties and performance. Controlling particle size and distribution is essential for the final color quality and opacity of organic pigments. mdpi.com
Nanoparticles can be fabricated using either top-down or bottom-up approaches. mdpi.comcsic.esuoa.gr Top-down methods involve reducing the size of larger material down to the nanoscale. These methods generally offer less control over the final nanoparticle production compared to bottom-up approaches. csic.eseuropa.eu Bottom-up methods, also known as constructive processes, build nanoparticles from atoms or molecules of precursors. mdpi.comcsic.es This approach allows for greater precision and control over the size and structure of the resulting nanoparticles. mdpi.com Examples of bottom-up techniques include sol-gel processes, chemical vapor deposition (CVD), and wet chemical reduction. csic.es While the specific application of these methods to C.I. Pigment Red 62 is not detailed in the search results, these are general approaches used in nanoparticle synthesis.
Core-shell architectures and encapsulation techniques are employed to improve the properties of pigment nanoparticles. In a typical core-shell structure, pigment particles can act as the core, surrounded by a protective shell material, often a polymer or inorganic material like silica (B1680970) or titania. emerald.commdpi.com Alternatively, the pigment can be on the outer layer, adsorbed or bonded to a core material. emerald.com
Encapsulation can enhance protection, controlled release, and prevent agglomeration of pigment particles. mdpi.comresearchgate.net Techniques for encapsulation include physical methods like spray drying, physical-chemical methods such as coacervation, and chemical methods like mini-emulsion polymerization. emerald.comresearchgate.net For instance, encapsulation of organic pigments with polymers can be achieved through emulsion polymerization, leading to core-shell hybrid particles with improved dispersion stability. researchgate.netmdpi.com Inorganic materials like SiO2 and TiO2 are also used as shell materials due to their transparency and inertness. mdpi.com Studies on other pigments, such as C.I. Pigment Red 170 and C.I. Pigment Yellow 13, have demonstrated the formation of core-shell structures by encapsulating inorganic materials like SiO2 with the organic pigment. researchgate.net
Top-Down and Bottom-Up Approaches for Nanoparticle Fabrication
Surface Modification and Functionalization Strategies
Surface modification and functionalization are critical for tailoring the interactions of pigment nanoparticles with their surrounding matrix and improving their performance characteristics, such as dispersibility and compatibility. uibk.ac.atgoogle.com The absence or lack of reactive functional groups on the surface of materials can lead to poor adhesion and dispersion. uibk.ac.at
Grafting and polymer coating are effective strategies to enhance the dispersibility and stability of pigment particles. mdpi.comemerald.com Grafting involves chemically bonding polymer chains or other functional groups onto the pigment surface, providing stronger bonding and better modification effects compared to adsorption. emerald.com Polymer coatings create a barrier around the pigment particles, providing steric hindrance and electrostatic repulsion, which helps prevent agglomeration and improves dispersion stability. emerald.commdpi.com Non-ionic polymers typically provide steric stability, while ionic polymers offer both electrostatic and steric stability. emerald.com
Dispersant resins, including those with hydrophilic polymer backbones and pendent polymer side groups, can be used to prepare pigment dispersions with improved stability. google.com These preparations can result in pigment particles with average sizes in the nanoscale range (e.g., 50 nm to 5,000 nm). google.com Encapsulation with a copolymer has been shown to effectively disperse pigments in water and improve compatibility with resins. mdpi.com
Hybrid pigment-inorganic nanocomposites combine organic pigments with inorganic nanomaterials to leverage the advantages of both components. These composites can exhibit enhanced properties compared to the individual components, such as improved thermal and photostability, and modified color performance. researchgate.netresearchgate.netmdpi.com
In the development of such nanocomposites, the inorganic material can serve as a core onto which the organic pigment is deposited, or the inorganic phase can encapsulate the organic pigment. emerald.comresearchgate.net For example, hybrid pigments based on clay minerals and organic dyes have been synthesized, where the clay particles immobilize the dye molecules, improving properties like color strength and thermostability. mdpi.com Studies have investigated the modification of pigments with inorganic materials like sepiolite (B1149698) and lithopone, resulting in modified pigments with potentially improved characteristics. researchgate.net The composition of the inorganic components, such as the presence of SiO2, can significantly influence the chemical stability of the hybrid pigments. mdpi.com
Grafting and Polymer Coating Techniques for Enhanced Dispersibility
Advanced Characterization of Nanoscale Pigment Structures
Advanced characterization techniques are essential for understanding the morphology, structure, composition, and properties of nanoscale pigments and their composites. espublisher.comeuropa.eu These techniques provide insights into the size, shape, particle size distribution, surface characteristics, and internal structure of the nanomaterials. espublisher.comeuropa.eueuropa.eu
Techniques such as transmission electron microscopy (TEM) are used to determine the morphology and structure, including the formation of core-shell architectures. researchgate.netmdpi.comresearchgate.net Particle size distribution and range can be analyzed to assess the uniformity and nanoscale nature of the pigment particles. europa.eueuropa.eu Techniques like zeta potential measurements can provide information about the surface charge of the particles, which is relevant for dispersion stability. mdpi.comresearchgate.net Surface area analysis helps in understanding the available surface for interactions and modifications. researchgate.net
Advanced techniques like Atomic Force Microscopy-Infrared (AFM-IR) can provide localized chemical information and structural details at the nanoscale, which is useful for characterizing the distribution of components in hybrid materials and identifying phase separation. researchgate.net Other advanced characterization methods for nanomaterials include those that assess optical, thermal, and chemical properties, as well as techniques for analyzing surface functionalization. uibk.ac.atresearchgate.net
Dynamic Light Scattering (DLS) for Size Distribution Analysis
Dynamic Light Scattering (DLS) is a widely used technique for determining the size distribution of particles, typically in the submicron range, dispersed in a liquid medium. It measures the temporal fluctuations in the scattered light intensity caused by the Brownian motion of the particles. From these fluctuations, the diffusion coefficient of the particles is determined, which is then converted into a hydrodynamic size using the Stokes-Einstein equation. For pigments like C.I. Pigment Red 62, DLS can provide valuable insights into the primary particle size and the extent of aggregation in dispersion. However, specific DLS data, such as mean particle size or size distribution profiles, for C.I. Pigment Red 62 were not found in the consulted sources.
Atomic Force Microscopy (AFM) for Surface Topography
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides detailed information about the surface topography of materials at the nanoscale. By scanning a sharp tip across the surface, AFM can generate three-dimensional images revealing the shape, size, and surface features of individual pigment particles. It can also be used to assess surface roughness and potentially observe the interaction between particles. While AFM is a powerful tool for characterizing pigment surfaces, specific AFM images or surface roughness data for C.I. Pigment Red 62 were not available in the search results.
Environmental Fate and Ecotoxicological Research Methodologies for C.i. Pigment Red 62
Environmental Distribution and Transport Research in Environmental Compartments
The distribution and transport of C.I. Pigment Red 62 within the environment are significantly influenced by its physical and chemical properties, particularly its low solubility in water and its particulate nature. canada.ca These characteristics suggest that soil and sediments are likely to be the primary environmental compartments where this pigment is found. canada.ca
Sorption and Desorption Dynamics in Soil and Sediment Matrices
Sorption and desorption are key processes governing the fate and transport of organic compounds, including pigments, in soil and sediment systems. canada.caecetoc.org Sorption refers to the binding of a substance to solid particles, while desorption is the release of the substance from these particles into the surrounding water. These processes are influenced by the properties of the chemical, as well as the characteristics of the soil or sediment matrix, such as organic matter content and clay mineralogy. ecetoc.orgmdpi.com
Research methodologies for studying sorption and desorption typically involve equilibrating the pigment with soil or sediment samples under controlled conditions. epa.gov The distribution coefficient (Kd) is a commonly used parameter to quantify the extent of sorption, representing the ratio of the amount of substance sorbed to the amount in the solution at equilibrium. ecetoc.orgepa.gov Normalizing the Kd value to the organic carbon content of the soil or sediment yields the KOC, which is often considered a more universal parameter related to the hydrophobicity of the molecule. ecetoc.orgepa.gov
Studies on the sorption and desorption of organic compounds have shown that while adsorption can be initially rapid, it may also continue to increase slowly over time due to diffusion into organic matter and within particles. ecetoc.org Desorption can be less complete or slower than adsorption, indicating that a fraction of the sorbed compound may become strongly bound and less available for transport or degradation. mdpi.com
Leaching Potential and Mobility in Aquatic Systems
The leaching potential of a pigment refers to its ability to be transported through soil by water and subsequently reach aquatic systems. Mobility in aquatic systems describes how the pigment moves within the water column and interacts with suspended particles and sediment. Due to their very low solubility in water, pigments like C.I. Pigment Red 62 are generally expected to have low leaching potential and limited mobility in aquatic systems when in their particulate form. canada.ca
The particulate character of pigments means that if released to water, they are likely to settle to sediments by gravity rather than remaining dissolved or widely dispersed in the water column. canada.cacanada.ca This settling process would limit their transport over long distances in aquatic environments. canada.ca
Research on the leaching potential of substances from materials containing pigments, such as printed plastic films, involves assessing the release of contaminants into aqueous matrices over time. researchgate.net Factors such as lighting conditions and the composition of the aqueous matrix can influence the leaching process. researchgate.net However, the low water solubility inherent to pigments significantly mitigates their potential for leaching and subsequent transport in water. canada.caamazonaws.com
Biodegradation and Biotransformation Research in Environmental Systems
Biodegradation and biotransformation involve the breakdown and alteration of chemical compounds by living organisms, primarily microorganisms, in the environment. These processes are crucial for the removal of contaminants from various environmental compartments.
Microbial Degradation Mechanisms of Azo Pigments in Various Environments
Azo pigments, characterized by the presence of azo bonds (-N=N-), can undergo microbial degradation. mdpi.com Microorganisms, including bacteria and fungi, possess enzymes that can cleave the azo bond, initiating the breakdown of the pigment molecule. mdpi.comtandfonline.com This process, often occurring under anaerobic conditions, can lead to the formation of aromatic amines. mdpi.com
Studies on the microbial degradation of various azo dyes and pigments have explored the efficiency of different microbial cultures and consortia under varying environmental conditions, such as aerobic, microaerophilic, and anaerobic environments, as well as different pH levels and temperatures. mdpi.comtandfonline.comgjesm.net For instance, microbial consortia have demonstrated high efficiency in decolorizing azo dyes like Congo red. gjesm.net
While specific detailed mechanisms for the microbial degradation of C.I. Pigment Red 62 were not extensively detailed in the search results, research on the broader class of azo pigments indicates that microbial communities in soil, sediment, and wastewater treatment plants can play a role in their transformation. mdpi.comtandfonline.commst.dk However, pigments, in general, are often reported to be less readily biodegradable compared to soluble dyes due to their physical form and low bioavailability. canada.camst.dk
Formation and Fate of Environmental Metabolites
Aromatic amines formed from the breakdown of azo pigments can themselves have varying environmental behaviors and toxicological properties. Some aromatic amines are known to be more mobile or potentially more toxic than the original pigment. mdpi.comindustrialchemicals.gov.au
Further degradation of these aromatic amines can occur, particularly under aerobic conditions, where microorganisms can further metabolize these compounds. mdpi.com Research methodologies involve identifying and quantifying these metabolites in environmental samples using analytical techniques such as HPLC and GC-MS. gjesm.net Understanding the formation rates, persistence, and potential for further degradation of these metabolites is essential for a comprehensive environmental risk assessment.
While the specific metabolites of C.I. Pigment Red 62 and their subsequent fate were not detailed in the provided search results, the general principles of azo pigment biodegradation suggest the potential for aromatic amine formation. mdpi.comindustrialchemicals.gov.au
Advanced Ecotoxicological Assessment Methodologies (excluding human clinical studies)
Ecotoxicological assessment methodologies are used to evaluate the potential harm of substances to non-human organisms and ecosystems. For pigments like C.I. Pigment Red 62, which have low water solubility and are primarily found in particulate form, standard ecotoxicological tests designed for soluble chemicals may require adaptation. sdc.org.uk
Advanced ecotoxicological assessments for pigments often consider the limited bioavailability of the substance due to its particulate nature and strong sorption to environmental matrices. canada.ca Studies may focus on exposure routes relevant to particles, such as ingestion by soil-dwelling or sediment-dwelling organisms. canada.cacanada.ca
Ecotoxicological studies typically include acute toxicity tests on various environmental organisms, such as fish, daphnia (water fleas), and algae, to determine the concentrations that cause adverse effects over short exposure periods. sdc.org.uk Chronic toxicity studies, involving longer exposure durations, are also conducted to assess potential long-term impacts on growth, reproduction, and survival. canada.ca For substances that accumulate in sediments, toxicity tests using sediment-dwelling organisms are particularly relevant. canada.ca
Due to the low solubility of many pigments, standard aquatic toxicity tests may show "no effect at saturation," meaning that even when the water is saturated with the pigment, the concentration of the dissolved fraction is below the level that causes acute toxicity. canada.casdc.org.uk In such cases, assessing toxicity related to particle ingestion or other exposure pathways becomes more important.
Advanced methodologies may also involve studying the potential for bioaccumulation in organisms, although the low solubility and strong sorption of pigments generally suggest a low potential for bioaccumulation in aquatic organisms. canada.casdc.org.uk
While specific ecotoxicological data or advanced methodologies applied solely to C.I. Pigment Red 62 were not prominently featured in the search results, the general approaches for assessing the environmental toxicity of sparingly soluble pigments involve considering their physical form, limited bioavailability, and relevant exposure routes for environmental organisms. canada.casdc.org.uk
In Vitro and In Vivo Studies on Model Aquatic and Terrestrial Organisms
Ecotoxicological studies are designed to evaluate the impact of a substance on the environment and commonly include acute toxicity tests on fish, daphnia, and algae sdc.org.uk. For C.I. Pigment Red 62, specifically Pigment Red 53:1 which is structurally related or sometimes used interchangeably in older reports, short-term tests have been conducted. In these tests, no effects were observed at concentrations up to the water solubility limit of 2 mg/l in fish and Daphnia magna oecd.org. This suggests that at concentrations up to its water solubility, acute effects are not expected in these aquatic organisms oecd.org.
However, the low water solubility of pigments like C.I. Pigment Red 62 can make it challenging to assess their ecotoxicity, as achieving concentrations high enough to observe effects may be limited by solubility oecd.org. Consequently, no Predicted No-Effect Concentration (PNEC) for the aquatic environment has been determined based on these acute tests, and only a qualitative risk assessment is possible oecd.org.
For terrestrial organisms, data specifically on tests with C.I. Pigment Red 62 (or Pigment Red 53:1) appear to be limited or unavailable in some assessments oecd.org. However, studies on other monoazo pigments, a group that includes C.I. Pigment Red 62, have shown no effects in chronic soil toxicity studies at concentrations up to 1000 mg/kg soil (dry weight) canada.ca. This suggests that monoazo pigments, in general, are not expected to be harmful to soil-dwelling organisms at low, environmentally relevant concentrations, likely due to their limited bioavailability canada.ca.
While in vivo studies on fish are common for assessing aquatic toxicity, there is increasing interest in developing and applying in vitro assays as alternative tools for aquatic ecotoxicology unesp.br. Fish cell lines, for example, offer standardized systems for obtaining faster and more ethically sound results unesp.br. Similarly, earthworm toxicity tests using species like Eisenia foetida or Eisenia andrei are recommended for detecting potential soil toxicants unesp.br. Daphnia, or "water fleas," are also widely used as bioindicators in aquatic ecotoxicology due to their sensitivity and ease of culture unesp.br.
Biomarker Research for Ecological Stress Response
Biomarkers are biological responses that indicate exposure to or effects of environmental stressors. In the context of ecotoxicology, biomarkers can signal ecological stress responses in organisms. While specific research on C.I. Pigment Red 62 and biomarker responses in aquatic or terrestrial organisms is not extensively detailed in the provided search results, the broader field of ecotoxicology utilizes various biomarkers to assess the impact of chemicals on non-target species researchgate.netmdpi.com.
Studies on other substances have demonstrated the utility of biomarkers in understanding the effects of environmental contaminants. For instance, research on the fungicide azoxystrobin (B1666510) in Folsomia candida (Collembola) utilized biomarkers such as protein, glycogen, and lipid concentrations, as well as oxidative stress markers (CAT, SOD, GST, TBARS), to assess the effects over time mdpi.com. This study showed that biomarker responses can vary with both the concentration of the substance and the duration of exposure mdpi.com. Oxidative stress biomarkers, in particular, are commonly used to indicate an imbalance between reactive oxygen species formation and antioxidant defenses within an organism nih.gov.
Biomarkers generally fall into categories of exposure and effect researchgate.net. Invertebrates, such as mussels in aquatic systems and earthworms in terrestrial systems, have been used to investigate stress responses using biomarkers researchgate.net. Examples of biomarkers used in ecotoxicological contexts for measuring stress include the comet assay, micronucleus assay, cytochrome P450 activity, and indicators of oxidative stress researchgate.net. The application of such biomarkers could potentially provide more detailed insights into the physiological and molecular responses of organisms exposed to C.I. Pigment Red 62, even at concentrations where acute effects are not immediately apparent.
Quantitative Structure-Activity Relationships (QSAR) for Environmental Behavior Prediction
Quantitative Structure-Activity Relationships (QSAR) are computational models that aim to predict the environmental behavior and toxicity of chemical compounds based on their molecular properties nih.gov. QSARs can be valuable tools for estimating the risks of chemicals to the environment and human health, potentially reducing the need for extensive experimental testing nih.gov.
For pigments like C.I. Pigment Red 62, which often have low water solubility, the application of QSAR models can be challenging. Some QSAR software may not accurately predict chemical properties for substances with low solubility epa.gov. However, QSARs have been developed and reviewed for predicting various environmental fate processes of organic compounds, including water dissolution, volatilization, retention on soils and sediments (adsorption and desorption), and biodegradation nih.gov.
Key molecular descriptors frequently used in QSAR models for predicting environmental parameters include quantum-chemical descriptors (such as the energy of the highest occupied molecular orbital (EHOMO) and the energy of the lowest unoccupied molecular orbital (ELUMO)), polarizability, dipole moment, and constitutional descriptors like molecular weight nih.gov. Combining descriptors from different categories can often improve the performance of QSAR models nih.gov.
While experimental data for pigments can be sparse, QSAR assessments can supplement this data to enable a broader evaluation of their physical, chemical, toxicological, and ecotoxicological properties mdpi.com. For substances with low solubility, properties like the distribution coefficient (Kow) are theoretically high, but this does not necessarily translate to bioaccumulation in organisms like fish due to limited bioavailability sdc.org.uk. Therefore, traditional QSARs based solely on partitioning properties may not be directly applicable for predicting bioaccumulation of pigments sdc.org.uk.
Despite the challenges posed by their low solubility, QSARs can still contribute to understanding the potential environmental behavior of pigments by predicting properties related to adsorption to soils and biodegradation, for which a significant number of QSAR equations exist nih.gov. The oxidative degradation of some related compounds, like quinacridones, has been predicted to lead to less toxic products according to experimental and QSAR data mdpi.com.
| Compound Name | PubChem CID |
| C. I. Pigment Red 62 | 9571021 |
In Vitro and In Vivo Studies on Model Aquatic and Terrestrial Organisms
Ecotoxicological assessments of chemical substances, including pigments, typically involve acute toxicity testing on representative aquatic organisms such as fish, daphnia (water fleas), and algae sdc.org.uk. For substances like C.I. Pigment Red 62, which is structurally related to or discussed alongside Pigment Red 53:1 in some reports, short-term toxicity tests have indicated no observed effects on fish and Daphnia magna at concentrations up to the water solubility limit of 2 mg/l oecd.org. This suggests that acute toxicity to these aquatic species is unlikely at concentrations at or below its water solubility oecd.org.
A key challenge in assessing the ecotoxicity of pigments is their low water solubility, which can limit the concentrations achievable in aquatic test systems and thus the ability to observe toxic effects oecd.org. Due to this limitation, a specific Predicted No-Effect Concentration (PNEC) for the aquatic environment has not been derived for Pigment Red 53:1 based on acute tests, leading to a qualitative rather than quantitative risk assessment for the aquatic compartment oecd.org.
Beyond traditional in vivo testing, there is a growing emphasis on utilizing in vitro assays as alternative methods in aquatic ecotoxicology for scientific, economic, and ethical reasons unesp.br. Fish cell lines, for instance, provide standardized and controlled systems for conducting toxicity assessments more rapidly and cost-effectively than some in vivo studies unesp.br. For terrestrial ecotoxicity, acute toxicity tests using earthworms, such as Eisenia foetida or Eisenia andrei, are recommended methods for identifying potential soil toxicants unesp.br. Daphnia species are also widely recognized as valuable bioindicators in freshwater ecotoxicology due to their sensitivity and ease of laboratory culture unesp.br.
Biomarker Research for Ecological Stress Response
Biomarkers serve as indicators of exposure to or effects of environmental stressors at various levels of biological organization. In ecological risk assessment, biomarker research helps to understand the physiological and molecular responses of organisms to chemical contaminants. While specific studies detailing biomarker responses to C.I. Pigment Red 62 were not prominently found in the search results, the principles and applications of biomarker research in ecotoxicology are well-established researchgate.netmdpi.com.
Biomarkers can be broadly categorized into those indicating exposure and those indicating effect researchgate.net. Research on other environmental contaminants has demonstrated the utility of biomarkers in assessing ecological stress. For example, a study on the effects of the fungicide azoxystrobin on the collembolan Folsomia candida utilized various biomarkers, including levels of proteins, glycogen, lipids, and oxidative stress indicators (such as CAT, SOD, GST, and TBARS), to monitor the biological responses over time mdpi.com. This research highlighted that biomarker responses can be dependent on both the concentration of the stressor and the duration of exposure mdpi.com. Oxidative stress biomarkers, which reflect an imbalance between the production of reactive oxygen species and the capacity of antioxidant defense systems, are frequently employed in ecotoxicological studies nih.gov.
Invertebrates, including aquatic organisms like mussels and terrestrial organisms like earthworms, are often used in biomarker-based studies to assess the impact of environmental pollutants researchgate.net. Common biomarkers employed in ecotoxicological contexts to measure stress include assays evaluating DNA damage (e.g., comet assay, micronucleus assay), enzyme activity (e.g., cytochrome P450), and indicators of oxidative stress researchgate.net. Applying such biomarker research methodologies to organisms exposed to C.I. Pigment Red 62 could provide valuable insights into sub-lethal effects and stress responses that might occur even at concentrations below those causing acute toxicity.
Quantitative Structure-Activity Relationships (QSAR) for Environmental Behavior Prediction
Quantitative Structure-Activity Relationships (QSARs) are computational modeling techniques used to predict the physicochemical properties, environmental fate, and biological activity (including toxicity) of chemical substances based on their molecular structures nih.gov. QSARs are increasingly used in environmental risk assessment as a means to estimate the potential hazards of chemicals, potentially reducing the need for extensive experimental testing and associated costs and time nih.gov.
For pigments like C.I. Pigment Red 62, characterized by low water solubility, the direct application of some standard QSAR models can be challenging, as these models may not be well-calibrated for substances with such properties epa.gov. However, QSAR methodologies are broadly applicable to predicting various environmental processes. Reviews of QSARs for predicting the fate of organic compounds in the environment cover processes such as water solubility, volatilization, adsorption to soils and sediments, and biodegradation nih.gov.
Common molecular descriptors used in QSAR models for environmental endpoints include quantum-chemical parameters (e.g., EHOMO, ELUMO), polarizability, dipole moment, and simple constitutional descriptors like molecular weight nih.gov. The predictive power of QSAR models can often be enhanced by incorporating a combination of descriptors from different categories nih.gov.
Computational Chemistry and Theoretical Modeling of C.i. Pigment Red 62
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are widely used to investigate the electronic structure and reactivity of organic molecules, including pigments. These calculations can provide insights into the ground state properties, molecular orbitals, and potential reaction pathways.
Density Functional Theory (DFT) for Ground State Properties
DFT is a powerful computational method used to determine the electronic structure and properties of molecules in their ground state. By approximating the electron density, DFT can calculate various properties such as molecular geometry, vibrational frequencies, and relative energies of different conformers. For organic pigments, DFT calculations can help in understanding the relationship between the molecular structure and its inherent properties. Studies on other organic pigments and dyes utilize DFT to optimize molecular geometries and analyze their electronic distributions. While specific DFT results for the ground state properties of C.I. Pigment Red 62 were not identified in the search results, this method would typically be applied to determine its optimized molecular structure and understand the distribution of electrons within the molecule.
Excited State Calculations and Photophysical Properties (Theoretical)
Theoretical investigations into the excited states and photophysical properties of organic pigments are often performed using methods like time-dependent Density Functional Theory (TD-DFT). These calculations can predict absorption and emission spectra, transition energies, and the nature of electronic transitions upon photoexcitation. Understanding the excited state behavior is crucial for explaining the color, fluorescence, and photostability of pigments. Studies on other dyes and pigments demonstrate the use of TD-DFT to calculate excitation energies and analyze the character of excited states. Although specific theoretical photophysical properties for C.I. Pigment Red 62 were not found in the provided results, TD-DFT would be the method of choice to theoretically predict its absorption spectrum and understand how it interacts with light to produce its characteristic color.
Molecular Orbital Analysis (HOMO-LUMO)
Analysis of Frontier Molecular Orbitals (HOMO and LUMO) is a standard part of quantum chemical calculations and provides essential information about the electronic structure and reactivity of a molecule. The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is related to the molecule's electronic excitation energy and chemical stability. The spatial distribution of these orbitals indicates regions within the molecule that are likely to donate or accept electrons. Studies on various organic dyes and pigments frequently report HOMO and LUMO energy levels and their spatial representations to understand electronic transitions and charge transfer characteristics. While specific HOMO-LUMO analysis results for C.I. Pigment Red 62 were not present in the search results, such an analysis would be critical for understanding its electronic behavior and potential interactions.
Molecular Dynamics Simulations for Dynamic Behavior and Intermolecular Interactions
Molecular Dynamics (MD) simulations are computational techniques used to study the time-dependent behavior of molecular systems. These simulations provide insights into the dynamic nature of molecules, their interactions with solvents or other molecules, and processes like aggregation and crystallization.
Modeling of Pigment-Solvent Interactions
Understanding how pigments interact with solvents is vital for controlling their dispersion, stability, and application properties. MD simulations can model the interactions between pigment molecules and solvent molecules at an atomic level, providing details about solvation structures, interaction energies, and the influence of the solvent on pigment conformation. While specific MD simulations of C.I. Pigment Red 62 in different solvents were not found in the provided search results, studies on other pigments highlight the use of MD to investigate pigment-solvent interfaces and the impact of solvent properties on pigment behavior.
Simulation of Pigment Aggregation and Crystallization Processes
The performance of organic pigments is strongly influenced by their solid-state properties, including crystal structure, particle size, and aggregation state. MD simulations and related computational methods can be used to model the processes of pigment aggregation and crystallization, providing insights into the forces driving these phenomena and the resulting structures. These simulations can help explain how factors like molecular structure and environmental conditions affect the formation of pigment particles and their morphology. Although specific simulations of the aggregation and crystallization of C.I. Pigment Red 62 were not present in the search results, computational approaches are employed to study these processes in other organic pigments to understand and potentially control their solid-state characteristics.
Predictive Modeling for Synthesis Optimization and Environmental Fate
Predictive modeling techniques are valuable tools for optimizing the synthesis of pigments and assessing their potential impact on the environment. By using computational methods, researchers can explore various synthesis parameters and predict the environmental behavior of the compound without extensive experimental work.
Structure-Property and Structure-Activity Relationship (SAR) Studies
Structure-Property Relationship (SPR) and Structure-Activity Relationship (SAR) studies aim to establish correlations between the chemical structure of a compound and its physical, chemical, or biological properties. For pigments, SAR studies can help predict color characteristics, lightfastness, heat resistance, and migration behavior based on molecular structure. While theoretical calculation models developed for dyes in solution may have limited applicability to elucidating the dependence of color on crystal structure, SAR approaches, particularly computerized ones, are used in the context of pigments oup.comsdc.org.uk. The arrangement of pigment molecules in a crystal significantly influences properties, and while predicting the exact shade solely from chemical structure remains a challenge, SAR contributes to understanding these relationships sdc.org.uk.
SAR and quantitative structure-activity relationship (QSAR) models are also employed in environmental and health assessments of chemical substances, including pigments and dyes. These models base their predictions on the characteristics of individual molecules and can be used to estimate properties like octanol-water partition coefficients and potential for bioaccumulation canada.ca. For instance, in the assessment of other pigments within the same grouping as some monoazo pigments, (Q)SAR models were used to inform both ecological and human health effects assessments canada.ca.
Environmental Fate Prediction Models
Environmental fate prediction models are used to assess how a chemical substance will distribute, persist, and potentially accumulate in different environmental compartments such as water, soil, sediment, and air. These models utilize the physical and chemical properties of the substance to estimate its environmental behavior.
For pigments, which are generally characterized by low solubility in water and octanol (B41247) and a particulate nature, soil and sediments are often identified as the major environmental media of concern canada.cacanada.ca. Predictive models, such as those used in environmental screening assessments, indicate that many monoazo pigments are expected to be persistent in water, soil, and sediments under aerobic conditions canada.ca.
Modeling approaches like ECOSAR (Ecological Structure Activity Relationships) can be used to predict the potential for effects following chronic exposure to substances, including pigments. These models utilize the structural characteristics of a compound to estimate its toxicity to aquatic organisms epa.govepa.gov. While specific modeling data for C.I. Pigment Red 62 were not extensively found in the provided search results, the application of such models to other pigments within similar structural classes highlights their relevance in predicting environmental hazards canada.caepa.govepa.gov. The low solubility and particulate nature of pigments generally suggest a low potential for bioaccumulation in organisms, which is often supported by modeling and experimental data for similar compounds canada.cacanada.cacdc.gov.
Regulatory Frameworks and Life Cycle Assessment Methodologies for C.i. Pigment Red 62
Academic Research on Environmental Regulations and Policy Related to Organic Pigments
Academic research in environmental regulations and policy concerning organic pigments explores their impact and aims to foster sustainable practices in their production and management. This involves analyzing how chemical inventories and registration requirements influence research directions and evaluating policies that promote sustainability throughout the pigment lifecycle.
Impact of Chemical Inventories and Registration on Pigment Research
Chemical inventories and registration schemes, such as the European Union's REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) regulation, significantly influence research on pigments. REACH, for instance, requires companies manufacturing or importing chemical substances in the EU to identify and manage the risks associated with their use nih.govwikipedia.org. This "no data, no market" principle necessitates rigorous assessment of chemical properties and potential hazards, driving research into the toxicological and environmental profiles of pigments. The need to register substances and demonstrate their safe use encourages research into less hazardous alternatives and cleaner production methods wikipedia.org. Academic research supports these regulatory efforts by developing methodologies for hazard assessment and exposure evaluation. Chemical inventories at a national level, like the Norwegian Product Register, also contribute by providing authorities with information on hazardous substances on the market, including persistent organic pollutants (POPs), which can inform targeted research and regulatory actions perflavory.com. The challenge of identifying chemicals, particularly POPs, in products and articles due to technical limitations and lack of harmonized systems also highlights areas for further academic investigation perflavory.com.
Policy Analysis for Sustainable Pigment Production and Management
Policy analysis in academia focuses on evaluating the effectiveness of existing regulations and proposing new policies to advance sustainable pigment production and management. This includes examining the shift towards eco-friendly and organic pigments driven by regulatory pressures and consumer demand nih.gov. Research explores the potential of bio-based pigments derived from renewable sources like plants, algae, bacteria, and agricultural waste as sustainable alternatives to synthetic pigments, analyzing the policies needed to support their development and market penetration scribd.com. Policies promoting the recycling and recovery of pigments from waste streams, such as textile waste and paint sludge, are also a subject of academic inquiry, investigating technologies and frameworks for a more circular economy in the pigment industry scribd.com. The integration of sustainable principles into industrial systems and the development of standardized metrics for sustainability are crucial aspects of this policy analysis.
Life Cycle Assessment (LCA) Methodologies for Pigment Production and End-of-Life
Life Cycle Assessment (LCA) is a standardized methodology widely used in academic research to evaluate the environmental impacts of products and processes throughout their entire lifecycle. For pigments, LCA provides a data-driven approach to quantify environmental burdens from raw material extraction to disposal.
Cradle-to-Gate and Cradle-to-Grave Analysis of Environmental Footprint
Academic LCA studies on pigments often employ cradle-to-gate or cradle-to-grave system boundaries to assess their environmental footprint. A cradle-to-gate analysis evaluates impacts from raw material acquisition through the manufacturing processes until the product leaves the factory gate. This approach is useful for understanding the environmental performance of the production phase and can be used for comparisons within the value chain. Cradle-to-grave analysis, on the other hand, provides a more comprehensive picture by including the use phase and end-of-life stages, such as disposal or recycling. This allows for a full assessment of a pigment's impact from its "birth" as raw materials to its "grave" at the end of its life. Studies on ceramic pigments, for example, have used a cradle-to-gate approach to assess global warming potential and energy demand, identifying upstream production and transportation of raw materials as significant contributors to environmental impact.
Methodological Development for Pigment-Specific LCA
Academic research contributes to the methodological development of LCA for pigments by refining assessment techniques and adapting them to the specific characteristics of pigment production and use. This includes developing robust methods for data collection on energy and material inputs, emissions to soil, water, and air, and waste generation across different life cycle stages. Methodological development also involves applying standardized frameworks like the ISO 14040 series to ensure consistency and comparability of LCA studies. Research focuses on identifying relevant impact categories for pigments, such as greenhouse gas emissions, energy consumption, water usage, and toxicity. Comparative LCA studies are crucial for evaluating the environmental performance of different pigment types or production methods, providing a basis for informed decision-making and identifying areas for improvement. Methodological challenges include obtaining reliable data throughout the supply chain and addressing the complexities of pigment dispersion and end-of-life management in various applications.
Economic and Societal Implications of C.I. Pigment Red 62 from an Academic Perspective
Academic research into the economic and societal implications of pigments, including organic pigments like C.I. Pigment Red 62, examines their role in various industries, the economic factors influencing the shift towards sustainable alternatives, and the broader societal impacts of pigment production and use. The global pigment market is substantial, with significant economic potential for both traditional and emerging sustainable pigments nih.gov.
From an economic perspective, research analyzes the costs and benefits associated with complying with environmental regulations and the potential economic advantages of adopting sustainable practices, such as using bio-based or recycled pigments nih.gov. The economics of substitution, particularly under regulations like REACH, involves assessing the abatement costs for businesses when replacing hazardous pigments with safer alternatives. While specific data for C.I. Pigment Red 62's economic implications were not found, studies on other pigments regulated under REACH, such as C.I. Pigment Yellow 34 and C.I. Pigment Red 104, highlight the economic considerations involved in authorization and restriction processes, including the potential for increased costs due to the need for higher quantities of substitute pigments to achieve comparable performance.
Societal implications explored in academic research include the increasing consumer demand for environmentally friendly products, which drives the market towards sustainable pigments nih.gov. This shift reflects a growing societal awareness of the environmental and health concerns associated with traditional synthetic colorants nih.gov. Academic studies also touch upon the potential social impacts of pigment production, such as potential health risks in production and ethical concerns in the supply chain, particularly in the context of traditional synthetic and some natural mineral pigments. The development of sustainable pigment sourcing and production methods, including the utilization of agro-industrial waste for microbial pigment production, presents opportunities for local economic development and community benefits. Academic research plays a vital role in understanding these complex economic and societal factors and informing the transition towards a more sustainable and responsible future for the pigment industry.
| Compound Name | PubChem CID |
| C.I. Pigment Red 62 | Not readily available in search results |
Data Table: Illustrative Environmental Impact Categories in Pigment LCA
While specific data for C.I. Pigment Red 62 is not available in the search results, academic LCA studies on pigments typically assess a range of environmental impact categories. The table below presents common categories examined in such research, based on the general principles of LCA applied to chemical substances and industrial processes.
| Environmental Impact Category | Unit | Relevance to Pigment Production/Use |
| Global Warming Potential | kg CO2 eq | Emissions from energy consumption during manufacturing and transport. |
| Energy Consumption | MJ eq | Energy required for raw material extraction, synthesis, and processing. |
| Water Usage | m³ | Water used in manufacturing processes and potential wastewater generation. |
| Acidification | kg SO2 eq or mol H+ eq | Emissions of acidic substances from industrial processes. |
| Eutrophication | kg N eq or kg P eq | Release of nutrients leading to excessive algal growth in water bodies. |
| Human Health Impacts | DALYs or Pt | Potential health effects from emissions and exposure. |
| Ecotoxicity | CTUe or Pt | Potential harm to ecosystems from toxic substance releases. |
| Resource Depletion | kg Sb eq or MJ primary | Consumption of non-renewable resources. |
Note: The units and specific impact indicators can vary depending on the LCA methodology and impact assessment method used in a study.
Future Research Directions and Emerging Paradigms for C.i. Pigment Red 62
Development of Green Chemistry Principles in Pigment Synthesis
The synthesis of traditional azo pigments often involves processes that utilize strong acids, alkalis, and organic solvents, raising environmental concerns. Future research is directed towards implementing green chemistry principles in the synthesis of pigments like C.I. Pigment Red 62 to reduce their environmental footprint. This includes exploring solvent-free reactions, using environmentally benign solvents such as water, and developing efficient and reusable catalysts. researchgate.nettandfonline.comrsc.org
Studies on azo dye synthesis have demonstrated the potential of using magnetic solid acid catalysts in solvent-free conditions at room temperature, offering advantages such as mild conditions, excellent conversions, and simple product isolation. researchgate.net Another green methodology involves a one-pot synthesis method for industrial azo pigments with recyclable wastewater, which has shown fast and quantitative reactions with the possibility of reusing materials multiple times. rsc.org These approaches, while not specifically focused on C.I. Pigment Red 62, provide a framework for developing more sustainable synthesis routes for this pigment by adapting the specific diazo components and coupling agents.
The use of green synthesized nanoparticles for the degradation of azo dyes in wastewater is also an area of active research, suggesting potential methods for treating effluents from pigment production or application processes. chalcogen.robohrium.com
Exploration of Advanced Functional Applications in Emerging Technologies
Beyond traditional coloration, there is growing interest in exploring advanced functional applications for pigments in emerging technologies. While direct research on C.I. Pigment Red 62 in such applications is limited in the provided context, the general trend for azo pigments includes their potential use in areas requiring high performance and specific optical or electronic properties. einpresswire.comlucintel.com
Research into other organic pigments, such as diketopyrrolopyrrole (DPP) pigments (e.g., Pigment Red 272), highlights their importance as functional organic pigments for displays like LCDs and OLEDs, and as materials for organic semiconductors. researchgate.net Although C.I. Pigment Red 62 has a different chemical structure, advancements in tailoring pigment properties through synthesis and modification could potentially open avenues for its use in similar or other emerging fields requiring specific light absorption, emission, or electronic characteristics. rsc.org The development of finely dispersed, high-purity azo pigments is also relevant for new technologies like digital printing and 3D printing. researchandmarkets.com
Integration of Artificial Intelligence and Machine Learning in Pigment Science
Artificial intelligence (AI) and machine learning (ML) are increasingly being integrated into various scientific domains, including materials science and chemistry. nih.gov In pigment science, AI and ML can play a significant role in accelerating research and development. einpresswire.com
Addressing Unresolved Challenges in Pigment Stability and Environmental Remediation
Despite their widespread use, azo pigments, including C.I. Pigment Red 62, face challenges related to stability and environmental impact. Future research is crucial to address these issues.
Stability challenges for pigments can include maintaining color consistency, UV resistance, and heat stability, particularly for high-performance applications. einpresswire.com Pigment dispersion issues, such as agglomeration and poor solvent solubility, also impact their performance and require further research into surface modification techniques. rsc.orgemerald.com
Environmental remediation of azo pigments and dyes is a significant concern due to their persistence and potential toxicity. mdpi.commst.dksustainability-directory.com Azo dyes can resist degradation and their byproducts, such as aromatic amines, can be harmful. mdpi.comsustainability-directory.comijrrjournal.com Research is ongoing to develop effective methods for the degradation of azo dyes in wastewater, including advanced oxidation processes and biological methods. chalcogen.robohrium.commdpi.compjoes.com While C.I. Pigment Red 62 is a pigment (generally less soluble than dyes), its presence in industrial effluents requires effective treatment strategies. mst.dk Future research specific to C.I. Pigment Red 62 should focus on developing tailored remediation approaches that can effectively break down this specific compound and its potential byproducts in environmental matrices. The inadvertent formation of polychlorinated biphenyls (PCBs) during the production of some chlorinated azo pigments is another environmental concern that necessitates further investigation and mitigation strategies in pigment manufacturing processes. researchgate.net
Addressing the unresolved challenges in stability will involve further research into particle size control, crystal structure modification, and surface treatments. rsc.orgru.nl For environmental remediation, the focus will be on developing efficient and cost-effective technologies for the removal and degradation of C.I. Pigment Red 62 from wastewater and other environmental compartments. mdpi.com
Q & A
Q. How can researchers mitigate the impact of batch variability in C.I. Pigment Red 62 on experimental outcomes?
- Methodology : Source batches from multiple suppliers and characterize them via XRD, FTIR, and TGA. Use principal component analysis (PCA) to identify batch clusters. For critical studies, blend multiple batches to average out variability. Document lot numbers and storage conditions (e.g., desiccated vs. ambient) in metadata .
Q. Tables for Reference
| Property | Analytical Method | Key Metrics | Reference |
|---|---|---|---|
| Purity | HPLC, Elemental Analysis | Retention time, C/H/N ratios | |
| Thermal Stability | TGA-DSC | Decomposition onset, ΔH | |
| Color Strength | CIELAB, UV-Vis | L*, C*, λ_max | |
| Dispersibility | Rheometry, DLS | Viscosity, Z-average size | |
| Lightfastness | Xenon-arc Exposure | ΔE*, ΔL* after 500 hours |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
